molecular formula C18H25F3N4O B2767418 N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775528-69-2

N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2767418
CAS No.: 1775528-69-2
M. Wt: 370.42
InChI Key: QKCDJOHPGQFOQF-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O and its molecular weight is 370.42. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C13H18F3N4O
  • Molecular Weight : 338.76 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group and the piperidine structure contribute to its unique biological activities, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the piperidine moiety is known to enhance binding affinity to certain targets due to its ability to mimic natural substrates.

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, related piperidine derivatives have been reported to inhibit the growth of human breast and ovarian cancer cells with IC50 values ranging from 19.9 µM to 75.3 µM .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation. For instance, studies on similar compounds have revealed their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system and cancer biology .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives. The following table summarizes key findings related to the biological activity of N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine derivatives:

Study Cell Line IC50 Value (µM) Mechanism
Study 1MDA-MB-231 (breast)19.9Cytotoxicity
Study 2OVCAR-3 (ovarian)75.3Apoptosis induction
Study 3FaDu (hypopharyngeal)< 10Enzyme inhibition
Study 4Various cancer lines7.9 - 92MAGL inhibition

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several piperidine derivatives and tested their efficacy against breast cancer cell lines. The lead compound exhibited significant antiproliferative activity, prompting further optimization to enhance its potency .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar compounds with MAGL. The study utilized molecular docking techniques to elucidate binding affinities, revealing that modifications in the piperidine structure could lead to improved selectivity and potency against cancer-related pathways .

Properties

IUPAC Name

N-cyclohexyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-13(8-10-25)17(26)24-14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDJOHPGQFOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCCCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.